N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine
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Overview
Description
N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine is a chemical compound with the molecular formula C10H24N3. It is a tertiary amine with a structure that includes both ethyl and dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine typically involves the reaction of ethylenediamine with dimethylamine and ethylating agents. One common method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate the amine groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. The compound can also form complexes with metal ions, which can influence its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): Similar in structure but lacks the ethyl group.
N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Another related compound with similar properties.
PMDTA (N,N,N’,N’-Pentamethyldiethylenetriamine): A tridentate ligand with similar applications in coordination chemistry.
Uniqueness
N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine is unique due to its specific combination of ethyl and dimethylamino groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
Properties
CAS No. |
124001-78-1 |
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Molecular Formula |
C10H25N3 |
Molecular Weight |
187.33 g/mol |
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H25N3/c1-6-13(9-7-11(2)3)10-8-12(4)5/h6-10H2,1-5H3 |
InChI Key |
QFPRKDFSXVSCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)CCN(C)C |
Origin of Product |
United States |
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